molecular formula C8H9F2N B1436641 (R)-1-(3,5-Difluorophenyl)ethanamine CAS No. 771465-40-8

(R)-1-(3,5-Difluorophenyl)ethanamine

Cat. No. B1436641
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-RXMQYKEDSA-N
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Description

-(R)-1-(3,5-Difluorophenyl)ethanamine, also known as 3,5-difluoro-N-ethylphenethylamine, is a chiral, aromatic amine that is commonly used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile building block in organic synthesis and has been widely used as a precursor in the synthesis of a wide range of compounds. This compound has been studied extensively for its potential applications in medicinal chemistry, and its mechanism of action has been elucidated.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “®-1-(3,5-Difluorophenyl)ethanamine” is a chemical compound with the CAS Number: 321318-28-9 . It is used in chemical synthesis .
  • Geophysical Inverse Problems

    • Application : There is a research article titled “Choosing Appropriate Regularization Parameters by Splitting Data into Training and Validation Sets—Application in Global Surface‐Wave Tomography” published on May 20, 2024 . Although the connection to “®-1-(3,5-Difluorophenyl)ethanamine” is not explicitly stated, it’s possible that the compound might be used in the context of geophysical inverse problems.
    • Methods of Application : The article discusses the use of regularization parameters in geophysical inverse problems . The specific methods of application or experimental procedures involving “®-1-(3,5-Difluorophenyl)ethanamine” are not detailed in the available resources.
  • Chemical Manufacturing

    • Application : “®-1-(3,5-Difluorophenyl)ethanamine” hydrochloride is a chemical compound used in the manufacturing of other chemicals .
  • Raw Material Supply

    • Application : Companies like Nordmann supply “®-1-(3,5-Difluorophenyl)ethanamine” hydrochloride as a raw material .
  • Chemical Manufacturing

    • Application : “®-1-(3,5-Difluorophenyl)ethanamine” hydrochloride is a chemical compound used in the manufacturing of other chemicals .
  • Raw Material Supply

    • Application : Companies like Nordmann supply “®-1-(3,5-Difluorophenyl)ethanamine” hydrochloride as a raw material .

properties

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXPIMMHGCRJD-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654158
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,5-Difluorophenyl)ethanamine

CAS RN

771465-40-8
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3′,5′-difluoroacetophenone (86.8 g, 0.556 mol) and 2 M NH3 in EtOH (1.4 L, 2.8 mol) was added titanium(IV) isopropoxide (326 mL, 1.11 mol) dropwise over 15 min stirring was continued at ambient temperature for 20 h. The mixture was cooled in an ice-water bath and sodium borohydride (31.5 g, 0.834 mol) was added in portions over 60 min. The reaction mixture was stirred for an additional 1 h, and then quenched with aqueous NH4OH (2 M, 1.3 L) followed by EtOAc (1 L). The resulting mixture was aged for 18 h and filtered through a pad of celite, washing with EtOAc (1 L). To the filtrate was added EtOAc (2 L) and H2O (1 L) containing NaCl (ca. 100 g). The mixture was shaken and allowed to separate. The organic layer was concentrated in vacuo to a volume of about 500 mL and partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to give the title compound. MS: m/z=182 (M+CH3CN−NH2).
Quantity
86.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
326 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Cornwell - 2021 - search.proquest.com
The mitogen-activated protein kinase (MAPK) signaling pathway is a ubiquitous signal transduction mechanism in eukaryotes that modulates cell growth, differentiation, survival, and …
Number of citations: 0 search.proquest.com

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